molecular formula C11H8F3N3O2 B042143 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 916975-92-3

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No. B042143
M. Wt: 271.19 g/mol
InChI Key: JMLCVCGQBRZYOZ-UHFFFAOYSA-N
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Patent
US07781597B2

Procedure details

In an autoclave a suspension of 5% palladium on activated carbon (0.6 g) in 94% aqueous ethanol (200 mL) is pre-hydrogenated. After that, 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole (6.0 g, 22.1 mmol) is added, and the mixture is hydrogenated at 70° C. and 4 bar pressure for 3 hours. Thereafter, most of the starting material is converted. The suspension is filtered over filter aid. The obtained filtrate is slowly added to water (250 mL) of 0-5° C. The resulting mixture is concentrated to a weight of 270 g, stirred, cooled to 0° C. and further stirred for almost 3 hours. The formed solid is filtered, washed with water (20 mL) and dried at 50° C. under reduced pressure to afford 3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenylamine as an off-white solid. Yield: 85.8% (HPLC purity: 94 area %), Melting range: 123-124° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][N:5]([C:7]2[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[C:9]([N+:17]([O-])=O)[CH:8]=2)[CH:6]=1>[Pd].C(O)C>[CH3:1][C:2]1[N:3]=[CH:4][N:5]([C:7]2[CH:8]=[C:9]([NH2:17])[CH:10]=[C:11]([C:13]([F:16])([F:14])[F:15])[CH:12]=2)[CH:6]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CC=1N=CN(C1)C1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Step Two
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at 70° C.
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
FILTRATION
Type
FILTRATION
Details
over filter aid
ADDITION
Type
ADDITION
Details
The obtained filtrate is slowly added to water (250 mL) of 0-5° C
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture is concentrated to a weight of 270 g
STIRRING
Type
STIRRING
Details
further stirred for almost 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The formed solid is filtered
WASH
Type
WASH
Details
washed with water (20 mL)
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1N=CN(C1)C=1C=C(C=C(C1)C(F)(F)F)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.